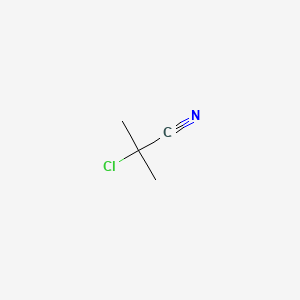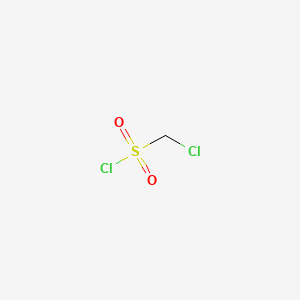
3-Chloro-2-nitrobenzoic acid
Vue d'ensemble
Description
3-Chloro-2-nitrobenzoic acid is an organic compound with the molecular formula ClC6H3(NO2)CO2H . It has a molecular weight of 201.56 . This compound has been used in the preparation of 2-amino-3-chlorobenzonitrile and 3-chloro-2-nitrobenzaldehyde .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a nitro group, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .Chemical Reactions Analysis
This compound has been known to undergo condensation with aminoquinolines to yield phenylquinolylamines . It also forms hydrogen-bonded structures with quinoline .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm³, a boiling point of 365.6±27.0 °C at 760 mmHg, and a flash point of 174.9±23.7 °C . It also has a molar refractivity of 44.6±0.3 cm³ .Applications De Recherche Scientifique
Synthesis and Intermediate Uses
- Synthesis of Pharmaceuticals and Agrochemicals : 3-Chloro-2-nitrobenzoic acid serves as a starting material in synthesizing various compounds. It has been used in the synthesis of chlorantraniliprole, an insecticide, showcasing its utility in agrochemicals (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
- Crystal Engineering : This compound also finds application in crystal engineering. Its crystal structures with quinoline derivatives have been studied, which is significant for understanding molecular interactions (Kazuma Gotoh & H. Ishida, 2019).
Chemical Properties and Analysis
- Study of Physical and Chemical Properties : The physical and chemical properties of this compound and its derivatives have been extensively studied. For example, the temperature dependence of chlorine nuclear quadrupole resonance in related compounds provides insights into its chemical behavior (V. Sastry & J. Ramakrishna, 1976).
- Solvation Parameter Model : The solubility of this compound in various solvents has been mathematically correlated using the Abraham solvation parameter model. This information is crucial for predicting its behavior in different environments (Dawn M. Stovall et al., 2005).
Biomedical Applications
- Cytotoxic Properties : The compound's derivatives have been studied for their cytotoxic properties, indicating potential for medical applications, particularly in cancer research (Nong Wang & Qi Shi, 2011).
Materials Science and Luminescence
- Solid-State Luminescence : Complexes involving this compound have shown significant solid-state luminescence properties, which could be explored for applications in materials science (Subha Viswanathan & A. Bettencourt-Dias, 2006).
Magnetic and Thermal Properties
- Magnetic and Thermal Behavior : The magnetic and thermal properties of its complexes with transition metals have also been a subject of study, providing insights into its potential use in magnetic and thermal applications (W. Ferenc et al., 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to form compounds with quinoline derivatives , suggesting potential interactions with biological targets that bind these derivatives.
Mode of Action
It is known to form hydrogen-bonded structures with isomeric compounds of quinoline . This suggests that it may interact with its targets through hydrogen bonding, leading to changes in the target’s function or structure.
Biochemical Pathways
The compound’s interaction with quinoline derivatives suggests that it may influence pathways involving these molecules
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and low skin permeation . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
Given its interactions with quinoline derivatives , it may influence cellular processes involving these molecules
Action Environment
The action, efficacy, and stability of 3-Chloro-2-nitrobenzoic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its action . Additionally, factors such as pH and temperature could potentially impact the compound’s stability and interaction with its targets.
Analyse Biochimique
Biochemical Properties
3-Chloro-2-nitrobenzoic acid plays a significant role in biochemical reactions due to its structural properties. It is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been used in the preparation of 2-amino-3-chlorobenzonitrile and 3-chloro-2-nitrobenzaldehyde . The interactions of this compound with enzymes often involve hydrogen bonding and electrostatic interactions, which can alter the enzyme’s conformation and activity. Additionally, it can form hydrogen-bonded structures with quinoline, indicating its potential to interact with other aromatic compounds .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s nitro group is known to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can affect cell signaling pathways and lead to oxidative stress, impacting gene expression and cellular metabolism . Furthermore, the presence of the chlorine atom can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular components.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The nitro group can undergo reduction to form reactive intermediates, which can interact with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation . The compound can also bind to specific proteins, altering their structure and function. For example, its interaction with enzymes can involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as pH, temperature, and light exposure. Studies have shown that this compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s continuous presence can lead to cumulative oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, it can cause significant toxic effects, including oxidative stress, inflammation, and cellular apoptosis . Threshold effects have been observed, where a specific dosage range leads to a marked increase in adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to form amino derivatives . These metabolic transformations can influence the compound’s activity and toxicity. Additionally, the presence of the chlorine atom can affect the compound’s metabolic stability and its interaction with other metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . It can interact with transporters and binding proteins, which can modulate its distribution and localization within the cell . The compound’s distribution can also be affected by its binding affinity to plasma proteins, influencing its bioavailability and activity.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects . Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its interaction with cellular components and its overall activity .
Propriétés
IUPAC Name |
3-chloro-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHSXYHBMFKRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197259 | |
| Record name | 3-Chloro-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4771-47-5 | |
| Record name | 3-Chloro-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4771-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-nitrobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















